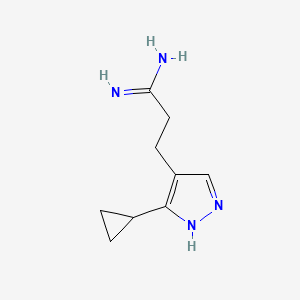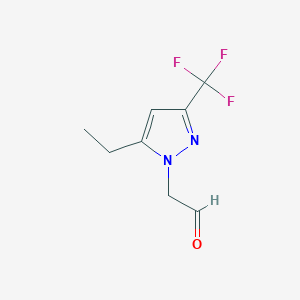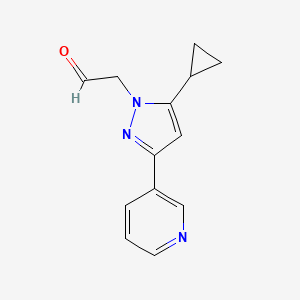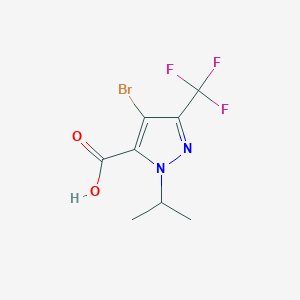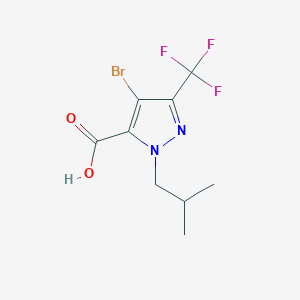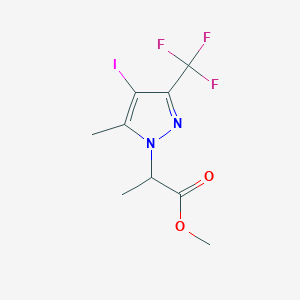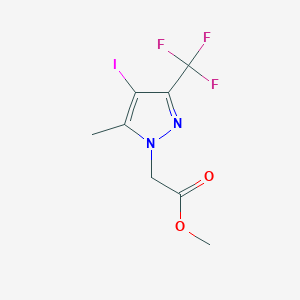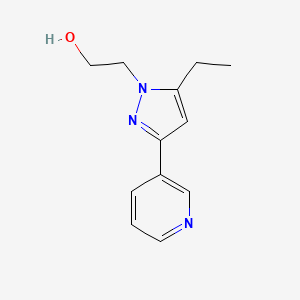
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
Descripción general
Descripción
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol (also known as 2-EpyP) is an organic compound and a member of the pyrazole class of compounds. It is a compound of interest due to its potential applications in scientific research, particularly in the fields of organic chemistry, biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structures
Research on similar compounds has led to the synthesis of new multidentate ligands and their coordination with metal centers. For instance, Lam et al. (2000) synthesized a ligand linking two 3-(pyridin-2-yl)pyrazoles with a 1,2-bis(ethoxy)ethyl spacer, leading to mononuclear complexes with zinc(II) and europium(III), showcasing helical coordination geometry and unique spectroscopic properties (Lam et al., 2000).
Polymerization and Catalysis
Other studies have focused on the use of pyrazolylamine ligands for catalyzing polymerization reactions. Obuah et al. (2014) synthesized pyrazolylamine ligands and their nickel complexes, which catalyzed oligomerization or polymerization of ethylene, highlighting the potential of these compounds in material science and chemical synthesis (Obuah et al., 2014).
Nonlinear Optical Materials
Facchetti et al. (2006) explored dibranched, heterocyclic "push-pull" chromophores for their potential in creating electrooptic films. This research underscores the significance of molecular architecture in determining the microstructure and optical/electrooptic response of thin films, suggesting applications in photonics and electronics (Facchetti et al., 2006).
Photoreactions and Proton Transfer
Vetokhina et al. (2012) investigated compounds that exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. Such studies provide insights into the photochemical behavior of these compounds, with implications for designing light-responsive materials (Vetokhina et al., 2012).
Electroluminescence and OLEDs
Research on iridium(III) complexes with pyrazol-pyridine ligands demonstrates their potential in creating high-efficiency organic light-emitting diodes (OLEDs). Su et al. (2021) synthesized orange-red iridium(III) complexes showing high phosphorescence quantum yields and excellent performance in OLEDs, indicating the relevance of these compounds in advanced display technologies (Su et al., 2021).
Propiedades
IUPAC Name |
2-(5-ethyl-3-pyridin-3-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-11-8-12(14-15(11)6-7-16)10-4-3-5-13-9-10/h3-5,8-9,16H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBMANNMRRERGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCO)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



